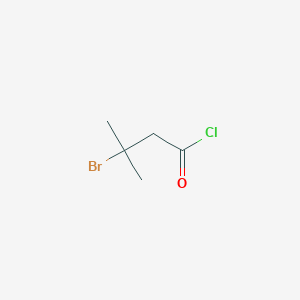
N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide, also known as PITA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PITA is a thioamide derivative of isoxazole, and its unique structure makes it an attractive candidate for drug development and other applications.
Wirkmechanismus
The mechanism of action of N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide has also been shown to bind to specific receptors in the brain, including the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide has been shown to have a range of biochemical and physiological effects in the body. In vitro studies have shown that N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide can induce apoptosis, or programmed cell death, in cancer cells. N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide has also been shown to inhibit the growth and proliferation of cancer cells in animal models. In addition, N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide is its versatility in scientific research. N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide can be used in a wide range of experiments, including drug screening assays, protein structure determination, and animal models of disease. N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide is also readily available and can be synthesized in high yields and purity. However, one limitation of N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide is its potential toxicity and side effects, which must be carefully monitored in animal models and clinical trials.
Zukünftige Richtungen
There are several future directions for research on N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide. One area of focus is the development of N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of focus is the investigation of the mechanism of action of N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide and its interactions with specific enzymes and receptors in the body. Additionally, there is potential for the use of N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide in other fields, including materials science and catalysis. Overall, N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide can be synthesized using a variety of methods, including the reaction of 4-phenylisoxazole-5-carboxylic acid with p-tolyl thioacetate in the presence of a coupling agent. Another method involves the reaction of 4-phenylisoxazole-5-carboxylic acid with thioacetamide in the presence of a dehydrating agent. The synthesis of N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide has been optimized for high yield and purity, making it a readily available compound for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide has been used to study the structure and function of proteins, including enzymes and receptors. In pharmacology, N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide has been used to investigate the mechanism of action of various drugs and to develop new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(4-phenyl-1,2-oxazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13-7-9-15(10-8-13)23-12-17(21)20-18-16(11-19-22-18)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMMUZBFGZTWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylisoxazol-5-yl)-2-(p-tolylthio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2718779.png)
![(E)-4-(Dimethylamino)-N-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]but-2-enamide](/img/structure/B2718782.png)

![1-Carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B2718786.png)
![Bis[(-)-pinanediolato]diboron](/img/structure/B2718788.png)

![N-(1-cyanocyclobutyl)-4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-N-methylbenzamide](/img/structure/B2718790.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2718793.png)

![ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2718795.png)
![2-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2718797.png)

![1-ethyl-5-{[methyl(propyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2718801.png)